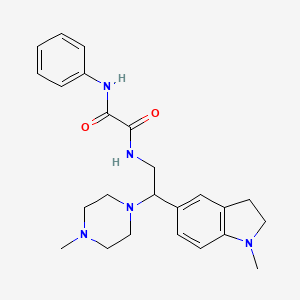![molecular formula C10H13N5O B2506361 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 886496-12-4](/img/structure/B2506361.png)
1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C10H13N5O and its molecular weight is 219.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]pyridine-4-carbohydrazide and its derivatives are primarily involved in the synthesis of various heterocyclic compounds. This chemical serves as a precursor or intermediate in synthesizing a wide range of heterocyclic derivatives, displaying diverse behaviors in reactions. For example, it's involved in the synthesis of Pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine, Pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and Pyrazolyl Oxadiazolylthieno[2,3‐b]pyridine derivatives. These reactions often involve the interaction with active methylene compounds, halo compounds, and various sulfur-containing compounds, showcasing its versatility in organic synthesis (Rateb, 2014).
Antimicrobial and Antioxidant Properties
Certain derivatives of this compound have been synthesized and evaluated for their potential antioxidant and antimicrobial activities. Studies show that specific synthesized compounds exhibit high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. These findings suggest potential biomedical applications, particularly in developing new antimicrobial agents (Bassyouni et al., 2012).
Structural and Magnetic Characterization
Research also delves into the structural and magnetic properties of complexes formed from derivatives of this compound. For instance, studies involving tetranuclear Cu4(II), Ni4(II) square grids, and dicopper(II) complexes highlight the magnetic interactions and structural configurations of these compounds. This area of research is crucial for understanding the fundamental properties of these materials, which can have implications in fields like material science and magnetic chemistry (Mandal et al., 2011).
Biomedical Applications
Direcciones Futuras
The future directions for research on 1H-pyrazolo[3,4-b]pyridine derivatives are promising. These compounds have shown potent in vitro antiproliferative activity and have been found to inhibit tumor growth in vivo in an orthotopic breast cancer mouse model . Further exploration of these compounds could lead to the discovery of promising anti-tumor agents .
Mecanismo De Acción
Target of Action
1h-pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.
Mode of Action
Without specific information on “1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide”, it’s difficult to describe its mode of action. Compounds in the 1h-pyrazolo[3,4-b]pyridine class could potentially interact with their targets in a manner similar to adenine or guanine .
Propiedades
IUPAC Name |
1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-5-4-7(10(16)13-11)8-6(2)14-15(3)9(8)12-5/h4H,11H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHFMAUNFOCEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)
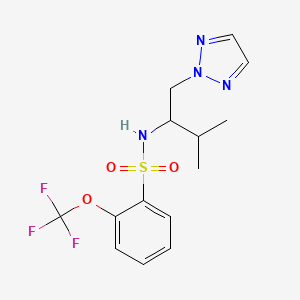
![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)
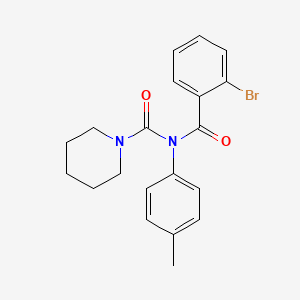
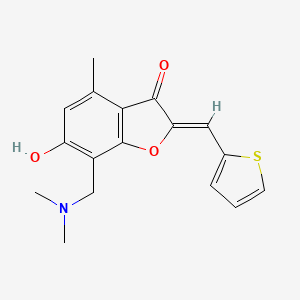
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
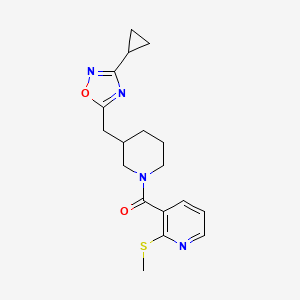
![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)
